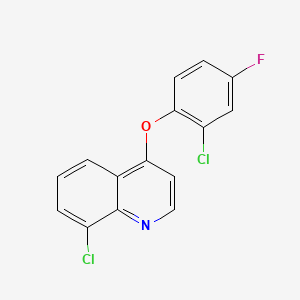

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Vue d'ensemble

Description

LY214352, connu chimiquement sous le nom de 8-chloro-4-(2-chloro-4-fluorophénoxy) quinoléine, est un composé antifongique. Il a été identifié comme un inhibiteur puissant de la dihydroorotate déshydrogénase, une enzyme essentielle à la synthèse de novo des pyrimidines chez les champignons. Ce composé a montré une efficacité significative contre diverses souches fongiques, ce qui en fait un atout précieux dans les applications agricoles et pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LY214352 implique la réaction de la 8-chloroquinoléine avec le 2-chloro-4-fluorophénol. La réaction se produit généralement en présence d'une base telle que le carbonate de potassium dans un solvant aprotique polaire comme le diméthylformamide. Les conditions de réaction comprennent le chauffage du mélange à une température comprise entre 100 et 150 °C pendant plusieurs heures pour assurer une conversion complète .

Méthodes de production industrielle : La production industrielle de LY214352 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour maximiser le rendement et la pureté. Le produit final est purifié par cristallisation ou par des techniques chromatographiques pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : LY214352 subit principalement des réactions de substitution en raison de la présence d'atomes d'halogène sur le cycle quinoléine. Ces réactions peuvent être facilitées par des nucléophiles en conditions basiques.

Réactifs et conditions courants :

Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants tels que le méthanol ou le diméthylsulfoxyde.

Oxydation et réduction : Bien que LY214352 soit stable en conditions oxydantes, il peut subir des réactions de réduction en présence d'agents réducteurs tels que l'hydrure de lithium aluminium.

Principaux produits :

Produits de substitution : Selon le nucléophile utilisé, divers dérivés quinoléine substitués peuvent être formés.

Produits de réduction : Formes réduites de LY214352, où le cycle quinoléine peut être partiellement ou totalement hydrogéné.

4. Applications de recherche scientifique

LY214352 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la dihydroorotate déshydrogénase et ses effets sur la biosynthèse des pyrimidines.

Biologie : Employé dans des études impliquant des mécanismes de résistance fongique et le développement de nouveaux agents antifongiques.

Médecine : Investigué pour son utilisation potentielle dans le traitement des infections fongiques chez l'homme et les animaux.

5. Mécanisme d'action

LY214352 exerce ses effets antifongiques en inhibant la dihydroorotate déshydrogénase, une enzyme impliquée dans la synthèse de novo des pyrimidines. Cette inhibition perturbe la production de nucléotides pyrimidiques, essentiels à la synthèse de l'ADN et de l'ARN chez les champignons. Le composé se lie au site actif de l'enzyme, empêchant son fonctionnement normal et conduisant à la mort des cellules fongiques .

Composés similaires :

Quinoxyfène : Un autre agent antifongique à base de quinoléine avec un mode d'action différent.

UK-118005 : Un composé antifongique ciblant l'ARN polymérase III.

Comparaison : LY214352 est unique en raison de son inhibition spécifique de la dihydroorotate déshydrogénase, tandis que d'autres composés similaires tels que le quinoxyfène et l'UK-118005 ciblent des enzymes ou des voies différentes. Cette spécificité rend LY214352 particulièrement efficace contre certaines souches fongiques qui peuvent être résistantes à d'autres agents antifongiques .

Applications De Recherche Scientifique

LY214352 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.

Biology: Employed in studies involving fungal resistance mechanisms and the development of new antifungal agents.

Medicine: Investigated for its potential use in treating fungal infections in humans and animals.

Mécanisme D'action

LY214352 exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in fungi. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the fungal cells .

Comparaison Avec Des Composés Similaires

Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.

UK-118005: An antifungal compound targeting RNA polymerase III.

Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .

Activité Biologique

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a synthetic organic compound belonging to the quinoline family, characterized by a unique arrangement of chlorine and fluorine substituents. Its structure includes a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of various kinases, including c-Met kinase, which plays a crucial role in cancer progression.

Chemical Structure and Properties

The chemical formula for this compound is C15H8Cl2FNO. The structural features include:

| Feature | Description |

|---|---|

| Core Structure | Quinoline with chlorine at the 8-position and a 2-chloro-4-fluorophenoxy group at the 4-position |

| Halogen Substituents | Chlorine and fluorine enhance reactivity and biological interaction |

The primary mechanism of action for this compound involves its ability to inhibit c-Met kinase. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound's halogen substituents contribute to its binding affinity and specificity for kinase targets, making it a promising candidate for cancer therapy .

Antitumor Effects

Research indicates that derivatives of this compound exhibit potent antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities range from 5 to 19 µM, demonstrating its effectiveness compared to standard chemotherapeutics such as cisplatin .

Antibacterial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 4 µg/mL against resistant strains, indicating potential as a broad-spectrum antibacterial agent .

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the compound against several cancer cell lines, revealing that it significantly inhibited proliferation with an IC50 value of approximately 0.59 nM for c-Met kinase inhibition. This suggests that the compound could be developed into a targeted therapy for cancers associated with c-Met overexpression .

-

Case Study on Antibacterial Activity :

- Another investigation assessed the antibacterial efficacy against Staphylococcus aureus and E. coli, showing inhibition zones comparable to or greater than standard antibiotics like ciprofloxacin. This highlights its potential utility in treating bacterial infections, particularly those resistant to conventional therapies .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

124495-31-4 |

|---|---|

Formule moléculaire |

C15H8Cl2FNO |

Poids moléculaire |

308.1 g/mol |

Nom IUPAC |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |

InChI |

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |

Clé InChI |

ZXLMSTBJMZJAAH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

SMILES canonique |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

124495-31-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.